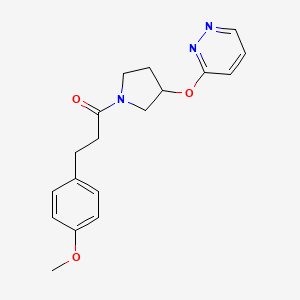

![molecular formula C18H14N4O2S B2990450 N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 941909-70-2](/img/structure/B2990450.png)

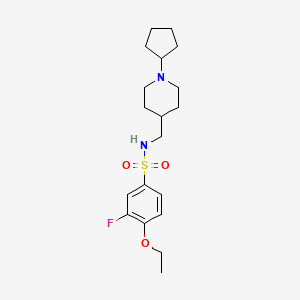

N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide” is a compound that has been synthesized and studied for its potential antibacterial activity . It combines thiazole and sulfonamide, groups known for their antibacterial activity . The compound has been synthesized and investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .

Synthesis Analysis

The compound was synthesized using a described method . The yield was 58%, and the compound was characterized using 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) .

Molecular Structure Analysis

The molecular structure of the compound was determined using various spectroscopic techniques, including IR, HNMR, and GCMS .

Chemical Reactions Analysis

The compound has been investigated for its antibacterial activity . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were determined using elemental analysis and various spectroscopic techniques .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide serves as a key intermediate in the synthesis of various heterocyclic compounds, including tetrahydropyrimidine-2-thione, thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives. These reactions involve haloketones in ethanol catalyzed by base, leading to thiophenopyrimidine and pyrimidothiazepine derivatives. Such compounds are fundamental in developing novel pharmacological agents (Fadda, Bondock, Khalil, & Tawfik, 2013).

Antimycobacterial Activity

Compounds similar in structure to this compound have been investigated for their antimycobacterial activity. Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with modifications like 1,2,4-oxadiazole-5-ones, have shown varying degrees of efficacy against Mycobacterium tuberculosis. These studies suggest potential applications in treating tuberculosis, with modifications to the isosteres aimed at improving cellular permeability and achieving better therapeutic outcomes (Gezginci, Martin, & Franzblau, 1998).

Antifungal and Insecticidal Agents

Derivatives of this compound have shown promise as antifungal and insecticidal agents. Studies on pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related compounds have demonstrated growth inhibition of phytopathogenic fungi and potential application as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These findings highlight the compound's versatility in agricultural applications, offering a basis for developing new fungicides and insecticides (Vicentini, Romagnoli, Andreotti, & Mares, 2007).

Mecanismo De Acción

Target of Action

The compound, also known as N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . The downstream effects include the disruption of the bacterial cell wall structure, leading to the bacterium’s inability to maintain its structural integrity and ultimately causing its death .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail for this specific compound.

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis due to the disruption of its cell wall biosynthesis . This leads to the bacterium’s inability to maintain its structural integrity, causing its death .

Análisis Bioquímico

Biochemical Properties

The compound N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide has been found to interact with several enzymes, proteins, and other biomolecules. It has been reported to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to exhibit potent antibacterial activity, indicating that it can influence cell function . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still being studied.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-12-9-15(21-24-12)17(23)22(11-13-5-4-8-19-10-13)18-20-14-6-2-3-7-16(14)25-18/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOGSPQTFBGPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990370.png)

![3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2990373.png)

![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2990376.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2990379.png)

![4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2990382.png)

![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)

![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2990390.png)